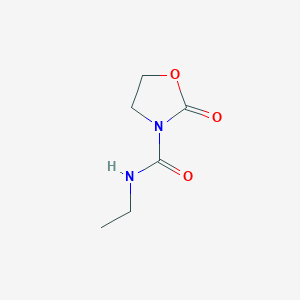
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds are characterized by the presence of an N-substituted carboxylic acid imide group, which has the general structure R1N(C(R2)=O)C(R3)=O, where R2 and R3 can be hydrogen, alkyl, or aryl groups, and R1 can be anything but hydrogen . The pyrrolidine-2,5-dione scaffold is versatile and widely used in medicinal chemistry due to its ability to interact with various biological targets .
Vorbereitungsmethoden
The synthesis of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-(2-(dimethylamino)ethyl)-1,5-dihydro-2H-pyrrol-2-ones, which can be converted into 1-aryl-2-(2-dimethylamino)ethyl-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones by boiling in acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione has numerous scientific research applications. In chemistry, it is used as a versatile scaffold for designing novel biologically active compounds. In biology and medicine, it has been studied for its potential as an anti-inflammatory and antimicrobial agent . Additionally, it is used in the synthesis of various alkaloids and unusual β-amino acids, which have significant pharmaceutical applications .
Wirkmechanismus
The mechanism of action of 1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enantioselective proteins, influencing their biological activity. This binding can lead to various pharmacological effects, such as inhibition of enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Dimethylamino)ethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolone derivatives. These compounds share the pyrrolidine scaffold but differ in their substituents and biological activities. For example, pyrrolidin-2-one derivatives exhibit diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties . The unique structure of this compound, particularly the presence of the dimethylaminoethyl group, contributes to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
89003-41-8 |
|---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-9(2)5-6-10-7(11)3-4-8(10)12/h3-6H2,1-2H3 |
InChI-Schlüssel |
IOLYCSLVZDFPRP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



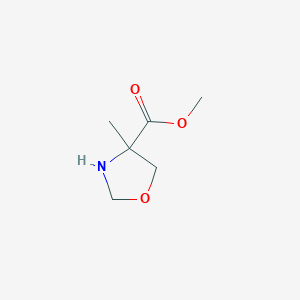
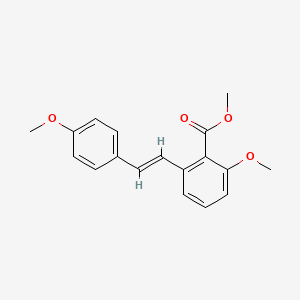
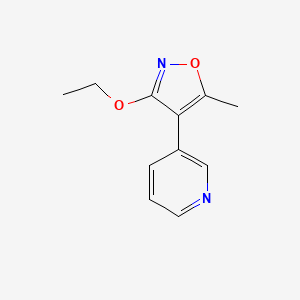
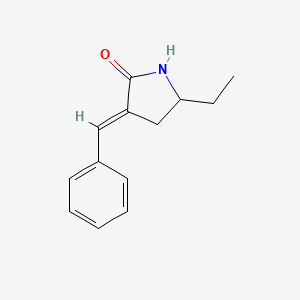
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![1-(3'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12871630.png)

![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)
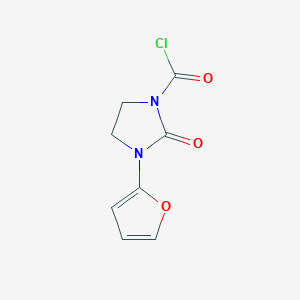

![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
